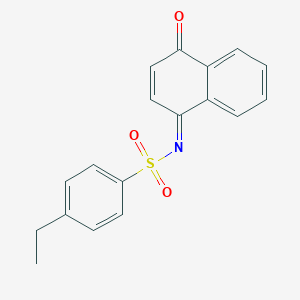![molecular formula C20H21NO3S B491448 4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 301315-57-1](/img/structure/B491448.png)
4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C20H21NO3S . Its average mass is 355.451 Da and its monoisotopic mass is 355.124207 Da .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H21NO3S, an average mass of 355.451 Da, and a monoisotopic mass of 355.124207 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Chemical Modification and Applications in Aquatic Environments
Organic compounds, such as parabens which are esters of para-hydroxybenzoic acid, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Research indicates that despite wastewater treatments that eliminate them relatively well, these compounds persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction into the environment through the consumption of paraben-based products. Studies like those by Haman et al. (2015) emphasize the need for further understanding of the toxicity and environmental impact of such organic contaminants (Haman, Dauchy, Rosin, & Munoz, 2015).
Biodegradable Properties of Organic Compounds
The health aspects of certain organic compounds, like methyl paraben, have been thoroughly evaluated to understand their absorption, metabolism, and excretion processes. Studies indicate that these compounds do not accumulate in the body and are rapidly excreted, highlighting their biodegradable properties. This kind of research is crucial for developing safe and environmentally friendly chemicals for use in pharmaceuticals, foodstuffs, and cosmetics (Soni, Taylor, Greenberg, & Burdock, 2002).
Synthesis and Potential of CNS Drugs
The synthesis of more potent central nervous system (CNS) drugs from organic compounds is an area of growing interest. Studies demonstrate the potential of modifying existing compounds to enhance their therapeutic efficacy for CNS disorders. This involves understanding the common pathways for synthesis and exploring the modifications that can lead to the development of novel drugs with improved penetrability and activity in the CNS (Saganuwan, 2020).
Novel Biopolymer Synthesis from Xylan Derivatives
The chemical modification of xylan into biopolymer ethers and esters for specific applications is another example of the scientific research applications of complex organic molecules. This research has led to the development of novel xylan esters with potential drug delivery applications, highlighting the versatility and application potential of organic compounds in creating new materials with beneficial properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
properties
IUPAC Name |
4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-13-3-7-16(8-4-13)25(22,23)21-15-6-10-20-18(12-15)17-11-14(2)5-9-19(17)24-20/h3-4,6-8,10,12,14,21H,5,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLZBGQUBOCPAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1,1'-Biphenyl]-4-yl-4-methylbenzenesulfonamide](/img/structure/B491371.png)


![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)
![N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491390.png)
![N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491397.png)
![3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491406.png)




![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)

